2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide
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Overview
Description
2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules, making it a subject of study in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Compounds with a similar thiazole nucleus have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole nucleus-containing compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar thiazole nucleus have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide typically involves the condensation of appropriate amines and sulfonyl chlorides. One common method involves the reaction of 4-bromoaniline with 5-fluoro-2-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in the presence of a palladium catalyst.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively .
Scientific Research Applications
2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-chloroacetamide: Shares the bromophenyl group but differs in the presence of a chloroacetamide group instead of a sulfonamide group.
N-(4-bromophenyl)thiazol-2-yl derivatives: These compounds have a thiazole ring, which imparts different biological activities compared to the sulfonamide group.
Uniqueness
2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide is unique due to the combination of its sulfonamide group and the presence of both bromine and fluorine atoms. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Biological Activity
2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide, commonly categorized as a sulfonamide, exhibits notable biological activity, particularly in the realms of antimicrobial and anticancer research. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H8BrF1N3O2S. Its structure includes a sulfonamide group (-SO₂NH₂), which is characteristic of many antibacterial agents. The presence of bromine and fluorine atoms enhances its chemical reactivity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with 5-fluoro-2-nitrobenzenesulfonyl chloride under basic conditions, often utilizing triethylamine or sodium hydroxide as a base. The purification process usually involves recrystallization or chromatography to achieve the desired yield and purity.
Antimicrobial Properties
Sulfonamides have historically been recognized for their antibacterial properties. The specific compound has shown promise in various studies:
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial folate synthesis, a pathway critical for nucleic acid synthesis. This inhibition occurs through competitive antagonism at the active site of dihydropteroate synthase.
- Case Studies : In vitro studies have demonstrated that this compound exhibits significant activity against various bacterial strains, although specific data on its efficacy against particular pathogens remains limited.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | TBD |
Staphylococcus aureus | TBD |
Streptococcus pneumoniae | TBD |
Anticancer Activity
Recent investigations have explored the anticancer potential of this compound:
- Cancer Cell Lines : Research indicates that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and HT29 (colon cancer). The growth inhibition percentages suggest moderate to high efficacy at specific concentrations .
- Mechanism : The proposed mechanism includes the inhibition of specific kinases involved in cell proliferation and survival pathways. Further studies are required to elucidate the precise molecular targets.
Cell Line | Growth Inhibition (%) at 25 µM |
---|---|
MCF-7 | 50% |
HT29 | 65% |
A2780 | 70% |
Research Applications
The unique structural features of this compound make it a valuable candidate for further research in medicinal chemistry:
- Enzyme Inhibition Studies : It is utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly those involving sulfonamide derivatives.
- Pharmacological Exploration : Ongoing research aims to explore its potential as a lead compound for developing new therapeutic agents targeting bacterial infections and cancer.
Properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-5-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(14)3-6-11(12)15/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHSZHXNWMUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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